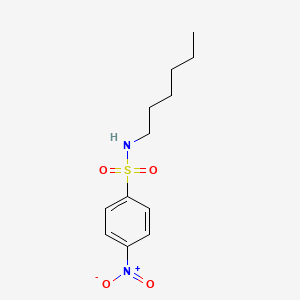

N-hexyl-4-nitrobenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-hexyl-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S/c1-2-3-4-5-10-13-19(17,18)12-8-6-11(7-9-12)14(15)16/h6-9,13H,2-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKTZTGMSGRPHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50304540 | |

| Record name | N-hexyl-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52374-18-2 | |

| Record name | NSC166196 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-hexyl-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preamble and Foundational Context of N Hexyl 4 Nitrobenzenesulfonamide Research

Introduction to the Significance of Sulfonamide Derivatives in Chemical Biology and Medicinal Chemistry

Sulfonamide derivatives represent a critical class of compounds in the fields of chemical biology and medicinal chemistry. wisdomlib.org Characterized by the presence of a sulfonamide group (-SO2NHR), these molecules have demonstrated a wide array of pharmacological activities. ajchem-b.com Their journey began with the discovery of Prontosil, the first sulfonamide antibiotic, which revolutionized the treatment of bacterial infections. nih.gov Beyond their well-established antibacterial properties, sulfonamide derivatives are integral to the development of drugs for various conditions, including those with antiviral, antidiabetic, anticancer, and anti-inflammatory applications. wisdomlib.orgajchem-b.comnih.gov The versatility of the sulfonamide scaffold allows for structural modifications that can fine-tune their biological activity, making them a continued focus of drug discovery and development. nih.gov

Current Research Landscape Pertaining to N-Alkyl Sulfonamide Analogues

Current research into N-alkyl sulfonamide analogues is a dynamic and expanding area. rsc.orgacs.orgresearchgate.net Scientists are actively exploring the synthesis and biological evaluation of these compounds, driven by the potential to discover new therapeutic agents. rsc.org The addition of alkyl chains of varying lengths and structures to the sulfonamide nitrogen allows for the systematic investigation of how lipophilicity and steric factors influence biological activity. Recent studies have focused on developing novel synthetic methodologies to create diverse libraries of N-alkyl sulfonamides for screening against various biological targets. rsc.orgresearchgate.net This includes their evaluation as potential anticancer agents and for their interactions with specific enzymes and receptors. rsc.orgnih.gov

Defining the Research Imperatives and Scope for N-Hexyl-4-nitrobenzenesulfonamide

The research imperatives for this compound are centered on a comprehensive understanding of its chemical synthesis, structural characteristics, and fundamental physicochemical properties. The scope of investigation for this specific compound involves elucidating its molecular structure and how the N-hexyl substituent influences its properties compared to other N-alkyl-4-nitrobenzenesulfonamide analogues. A primary goal is to establish a detailed profile of the compound through various analytical techniques. This foundational knowledge is crucial for any future exploration of its potential applications in chemical and biological research.

Synthetic Methodologies and Chemical Derivatization of N Hexyl 4 Nitrobenzenesulfonamide

Strategic Approaches for the Synthesis of N-Hexyl-4-nitrobenzenesulfonamide

The construction of the sulfonamide linkage in this compound is typically achieved through the reaction of a primary amine with a sulfonyl chloride. This fundamental transformation can be approached through several strategic variations.

Direct N-Sulfonylation of Hexylamine (B90201) with 4-Nitrobenzenesulfonyl Chloride

The most common and direct method for synthesizing this compound involves the nucleophilic substitution reaction between hexylamine and 4-nitrobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being commonly employed to facilitate the reaction.

The reaction proceeds as follows:

Hexylamine + 4-Nitrobenzenesulfonyl Chloride → this compound + HCl

Key parameters influencing the yield and purity of the product include the reaction temperature, the stoichiometry of the reactants, and the choice of base. While this method is straightforward, the preparation of the 4-nitrobenzenesulfonyl chloride precursor is a necessary preceding step.

Chemoselective N-Benzenesulfonylation Utilizing Activated Reagents

To achieve greater chemoselectivity, especially in the presence of other nucleophilic functional groups, activated benzenesulfonylating reagents can be employed. One such reagent is 2-(4-nitrobenzenesulfonyl)-4,5-dichloropyridazin-3(2H)-one. researchgate.net This reagent allows for the mild and selective N-benzenesulfonylation of aliphatic amines, such as hexylamine, to furnish the corresponding 4-nitrobenzenesulfonamides in good to excellent yields. researchgate.net This approach offers a more controlled and often higher-yielding alternative to the direct use of sulfonyl chlorides, particularly when dealing with complex substrates. researchgate.net

Exploration of Advanced Synthetic Routes to Analogues

The development of novel synthetic methods provides access to a wider range of functionalized sulfonamide analogues. These advanced routes often offer increased efficiency, atom economy, and the ability to introduce molecular diversity.

Multi-Component Reactions in Functionalized Sulfonamide Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools for the one-pot synthesis of complex molecules from three or more starting materials. thieme-connect.com Isocyanide-based MCRs, in particular, are highly versatile for generating diverse scaffolds. thieme-connect.com For instance, a three-component reaction involving an alkyl isocyanide, a dialkyl acetylenedicarboxylate, and a sulfonamide can produce functionalized sulfonamide derivatives. thieme-connect.comrsc.org While not a direct synthesis of this compound itself, this methodology provides a strategic blueprint for creating analogues with varied substituents by carefully selecting the starting components. The ability to perform these reactions in environmentally benign solvents like water further enhances their appeal. rsc.org

Intramolecular C–H Amination Strategies and Their Applicability

Intramolecular C–H amination reactions represent a cutting-edge approach to forming N-containing rings and can be conceptually applied to the synthesis of sulfonamide-containing structures. rsc.orgpatsnap.com These reactions, often catalyzed by transition metals, involve the insertion of a nitrene, generated from a sulfonyl azide, into a C-H bond. rsc.org While direct application to the synthesis of a linear sulfonamide like this compound is not typical, this strategy is highly relevant for the synthesis of cyclic sulfonamide analogues (sultams). The development of metal-free C-H amination methods further expands the scope and applicability of this advanced synthetic strategy. thieme-connect.com

Derivatization Strategies for this compound

The structural framework of this compound offers several sites for chemical modification, allowing for the generation of a library of derivatives.

One common derivatization strategy involves N-alkylation or N-arylation of the sulfonamide nitrogen. organic-chemistry.org After the initial synthesis of a primary sulfonamide, the acidic N-H proton can be removed by a base, and the resulting anion can react with an alkyl or aryl halide to introduce a second substituent on the nitrogen atom. This approach allows for the synthesis of a wide array of N,N-disubstituted sulfonamides.

Another key functional handle for derivatization is the nitro group on the benzene (B151609) ring. The nitro group can be reduced to an amine, which can then participate in a variety of subsequent reactions, such as diazotization followed by substitution or acylation, to introduce further diversity into the molecule.

Furthermore, the hexyl chain provides opportunities for modification, although this is less common. Functionalization of the alkyl chain would typically be achieved by starting with a functionalized hexylamine in the initial sulfonylation reaction.

Finally, the entire aryl sulfonamide moiety can be considered a leaving group in certain reactions. For example, the Truce-Smiles rearrangement involves the intramolecular migration of an aryl group from a sulfur atom to a carbon atom, providing a pathway to different structural scaffolds. acs.org

N-Alkylation and N-Acylation Reactions for Structural Diversification

The structural modification of this compound at the sulfonamide nitrogen atom through N-alkylation and N-acylation reactions provides a powerful tool for creating a diverse range of derivatives. These transformations allow for the introduction of various functional groups, which can systematically alter the molecule's physicochemical properties.

N-Alkylation Reactions

The N-alkylation of sulfonamides, including this compound, typically proceeds via the deprotonation of the sulfonamide nitrogen followed by nucleophilic attack on an alkylating agent. The acidity of the N-H proton makes it susceptible to removal by a suitable base.

Commonly, a strong base such as sodium hydride (NaH) is used in an aprotic polar solvent like dimethylformamide (DMF) to generate the corresponding sodium salt of the sulfonamide. This salt then readily reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the N,N-disubstituted sulfonamide. The general reactivity for sulfonamide alkylation involves reacting the parent sulfonamide with alkyl halides under basic conditions. The choice of base and solvent system is crucial for achieving high yields and minimizing side reactions. Alternative methods for the N-alkylation of sulfonamides include using alcohols as alkylating agents, catalyzed by transition metal complexes such as ruthenium. nih.gov

Table 1: Representative N-Alkylation Reactions for Structural Diversification

| Alkylating Agent | Base/Solvent | Product |

|---|---|---|

| Methyl Iodide | NaH / DMF | N-hexyl-N-methyl-4-nitrobenzenesulfonamide |

| Benzyl Bromide | K₂CO₃ / Acetone | N-benzyl-N-hexyl-4-nitrobenzenesulfonamide |

| Ethyl Bromoacetate | NaH / THF | Ethyl 2-(N-hexyl-4-nitrophenylsulfonamido)acetate |

N-Acylation Reactions

N-acylation introduces an acyl group onto the sulfonamide nitrogen, forming N-acylsulfonamides. These derivatives are of significant interest due to their unique chemical properties and biological activities. dergipark.org.tr Several methods are available for the N-acylation of sulfonamides.

A prevalent method involves the use of acid chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine. dergipark.org.tr A more modern and efficient approach utilizes N-acylbenzotriazoles as neutral acylating agents. semanticscholar.orgresearchgate.net This method is advantageous as N-acylbenzotriazoles are stable, and the reaction often proceeds under mild conditions with high yields, typically in the presence of a base like sodium hydride. semanticscholar.orgresearchgate.net Direct coupling of sulfonamides with carboxylic acids can also be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). semanticscholar.org

Table 2: Representative N-Acylation Reactions for Structural Diversification

| Acylating Agent | Reagent/Conditions | Product |

|---|---|---|

| Acetyl Chloride | Pyridine | N-acetyl-N-hexyl-4-nitrobenzenesulfonamide |

| Benzoyl Chloride | Triethylamine / DCM | N-benzoyl-N-hexyl-4-nitrobenzenesulfonamide |

| 4-Toluoylbenzotriazole | NaH / THF | N-hexyl-N-(4-methylbenzoyl)-4-nitrobenzenesulfonamide |

| Acetic Anhydride | H₂SO₄ (cat.) | N-acetyl-N-hexyl-4-nitrobenzenesulfonamide |

Transformations of the Nitro Group for Further Functionalization

The aromatic nitro group of this compound is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the synthetic possibilities. The most common and synthetically useful transformation is its reduction to an amino group.

The reduction of an aromatic nitro group to an amine is a fundamental reaction in organic synthesis. numberanalytics.com This transformation converts the strongly electron-withdrawing nitro group into a versatile, electron-donating amino group, which can then participate in a wide array of subsequent reactions such as diazotization, acylation, and alkylation.

Several reliable methods exist for the reduction of nitroarenes:

Catalytic Hydrogenation: This is one of the most common and cleanest methods. The reaction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.orgcommonorganicchemistry.com It is highly efficient for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com

Metal-Acid Systems: The classic Béchamp reduction uses iron filings in the presence of an acid like hydrochloric acid or acetic acid. commonorganicchemistry.com Other effective metal-acid systems include tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, which provides a mild and selective method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com Zinc powder in acidic conditions also serves as a mild reducing agent. commonorganicchemistry.com

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can be used for the reduction. wikipedia.orgsioc-journal.cn The Zinin reduction, which uses sulfide as the electron donor in a protic solvent, is a well-established method. sioc-journal.cn These reagents can sometimes offer selectivity in molecules with multiple nitro groups. commonorganicchemistry.com

The product of this reduction, 4-amino-N-hexylbenzenesulfonamide, is a key intermediate for further derivatization, allowing for the introduction of new functionalities at the aromatic ring.

Table 3: Methods for the Reduction of the Nitro Group

| Reagent/Catalyst | Conditions | Key Features |

|---|---|---|

| H₂ / Pd/C | Methanol or Ethanol, RT | Clean, high yield, but can also reduce other functional groups. commonorganicchemistry.com |

| Fe / HCl or Acetic Acid | Reflux | Inexpensive, widely used industrially. commonorganicchemistry.com |

| SnCl₂·2H₂O / HCl | Ethanol, Reflux | Mild conditions, good for laboratory scale. commonorganicchemistry.com |

| Raney Nickel | H₂ atmosphere | Effective, useful when avoiding dehalogenation is necessary. commonorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution | Mild, often used when acidic or catalytic methods are incompatible. wikipedia.org |

Advanced Structural Characterization and Spectroscopic Elucidation

Spectroscopic Characterization of N-Hexyl-4-nitrobenzenesulfonamide and Its Analogues

Spectroscopy offers a powerful lens into the molecular world, allowing for the confirmation of the covalent framework and the identification of key functional groups. A multi-technique approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides complementary data points that, when combined, leave little ambiguity as to the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

For This compound , the ¹H NMR spectrum provides a clear signature for each part of the molecule. Protons on the hexyl chain appear in the upfield region, typically between 0.8 and 3.1 ppm, while the aromatic protons are shifted downfield due to the deshielding effects of the benzene (B151609) ring and the strongly electron-withdrawing nitro and sulfonyl groups. The protons on the benzene ring ortho to the nitro group are the most deshielded, appearing at approximately 8.35 ppm.

Table 1: Representative ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) and Description |

|---|---|---|

| This compound | CDCl₃ | 0.88 (t, 3H, CH₃), 1.26–1.34 (m, 6H, -(CH₂)₃-), 1.54 (quin, 2H, CH₂), 3.02 (t, 2H, NHCH₂), 8.01 (d, 2H, Ar-H), 8.35 (d, 2H, Ar-H) |

| N-(4-Methoxyphenyl)-4-nitrobenzenesulfonamide | DMSO-d₆ | 3.68 (s, 3H), 6.83 (d, 2H), 7.00 (d, 2H), 7.93 (d, 2H), 8.37 (d, 2H), 10.23 (s, 1H) |

Table 2: Representative ¹³C NMR Spectroscopic Data for Analogues

| Compound | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| N-(4-Methoxyphenyl)-4-nitrobenzenesulfonamide | DMSO-d₆ | 55.7, 114.9, 124.6, 125.0, 128.8, 129.7, 145.4, 150.2, 157.5 |

| N-Phenyl-4-nitrobenzenesulfonamide | DMSO-d₆ | 121.2, 125.1, 125.2, 128.7, 129.8, 137.4, 145.4, 150.3 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. Each group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to induce a vibrational transition.

In the IR spectrum of this compound, the most prominent and diagnostic peaks are associated with the sulfonyl (SO₂) and nitro (NO₂) groups. The strong electron-withdrawing nature of these groups makes their vibrations particularly intense. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group typically appear in the ranges of 1385–1345 cm⁻¹ and 1170–1150 cm⁻¹, respectively. The nitro group also displays two strong characteristic stretching bands: an asymmetric stretch between 1560–1515 cm⁻¹ and a symmetric stretch between 1355–1315 cm⁻¹. The N-H stretch of the sulfonamide can also be observed, typically in the region of 3300-3200 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Mode | Characteristic Wavenumber (cm⁻¹) | Compound |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | ~1520 | This compound |

| Nitro (NO₂) | Symmetric Stretch | ~1350 | This compound |

| Sulfonyl (S=O) | Asymmetric Stretch | ~1345 | This compound |

| Sulfonyl (S=O) | Symmetric Stretch | ~1160 | 4-Nitrobenzenesulfonamide (B188996) |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis (e.g., LC-MS, HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of a compound and, by extension, its molecular formula. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), provides highly accurate mass measurements, allowing for the unambiguous determination of elemental composition.

For this compound (molecular formula C₁₂H₁₈N₂O₄S), the expected monoisotopic mass is approximately 286.10. An HRMS analysis would be expected to show a molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to this mass with high precision (typically within 5 ppm).

While specific fragmentation data for the N-hexyl derivative is not detailed in the reviewed literature, analysis of its parent compound, 4-nitrobenzenesulfonamide, via LC-MS provides a model for the expected fragmentation pathways. In negative ion mode (ESI-), the parent compound (C₆H₆N₂O₄S, molecular weight 202.19) shows a precursor ion at m/z 200.9976. nih.gov Fragmentation analysis (MS²) would typically involve the cleavage of the S-N bond or the S-C bond, leading to characteristic fragment ions that can be used to piece together the molecular structure.

Table 4: High-Resolution Mass Spectrometry Data for 4-Nitrobenzenesulfonamide (Analogue)

| Parameter | Value |

|---|---|

| Ionization Mode | ESI- |

| Precursor m/z [M-H]⁻ | 200.9976 |

| Molecular Formula | C₆H₅N₂O₄S |

Solid-State Structural Analysis

While spectroscopic methods define the connectivity and functional groups of a molecule, they typically provide information on the average structure in solution or the gas phase. Solid-state analysis, primarily through X-ray crystallography, offers an unparalleled, high-resolution view of the molecule's precise three-dimensional structure as it exists in a crystal lattice.

X-ray Crystallography for Precise Atomic Arrangement and Conformation Determination

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline compound. By measuring the diffraction pattern of X-rays passing through a single crystal, scientists can calculate the positions of individual atoms, bond lengths, bond angles, and torsional angles with very high precision. This technique reveals the molecule's conformation and how it packs into a crystal lattice, including any intermolecular interactions such as hydrogen bonding.

A crystal structure for this compound has not been reported in the surveyed literature. However, the crystal structure of its parent analogue, 4-nitrobenzenesulfonamide , has been determined and provides a model for the geometry of the nitrobenzenesulfonamide portion of the target molecule. nih.gov The study reveals a structure where molecules are linked into a three-dimensional network by N-H···O hydrogen bonds between the sulfonamide NH₂ group and the oxygen atoms of the sulfonyl groups of neighboring molecules.

Table 5: Crystallographic Data for 4-Nitrobenzenesulfonamide (Analogue)

| Parameter | Value |

|---|---|

| Crystal Data | |

| CCDC Number | 195801 |

| Chemical Formula | C₆H₆N₂O₄S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a, b, c (Å) | 11.235(2), 5.7600(12), 13.065(3) |

| α, β, γ (°) | 90, 96.11(3), 90 |

| Volume (ų) | 840.9(3) |

| Z (molecules/cell) | 4 |

This crystallographic data for the parent compound establishes the foundational geometry and intermolecular interactions of the 4-nitrobenzenesulfonamide moiety, which would be largely retained in the N-hexyl derivative, with the flexible hexyl chain adopting a low-energy conformation within the crystal lattice.

Investigations into Biological Activity and Pharmacological Mechanisms

Enzyme Inhibition Studies

Research into the inhibitory effects of N-hexyl-4-nitrobenzenesulfonamide and related compounds has spanned several key enzymes involved in diverse physiological and pathological processes.

While specific inhibitory constants for this compound against human carbonic anhydrase (hCA) isoforms are not extensively documented in publicly available literature, the broader class of benzenesulfonamides, to which it belongs, is well-established for its potent inhibitory action against these enzymes. nih.govacs.orgacs.orgnih.govtandfonline.com

Benzenesulfonamide (B165840) derivatives have been shown to be effective inhibitors of several hCA isoforms, including the cytosolic hCA II and the tumor-associated transmembrane isoforms hCA IX and hCA XII. nih.govacs.org The inhibitory activity of these compounds is significantly influenced by the nature of the substituents on the benzene (B151609) ring and the sulfonamide group. nih.gov For many benzenesulfonamide derivatives, inhibition constants (Kᵢ) are found to be in the low nanomolar to subnanomolar range, particularly against the cancer-related isoforms hCA IX and hCA XII. nih.govacs.org The sulfonamide moiety is a key pharmacophore, anchoring the inhibitor to the zinc ion in the enzyme's active site.

Given that this compound possesses the core benzenesulfonamide structure, it is hypothesized to exhibit inhibitory activity against these carbonic anhydrase isoforms. The presence of the 4-nitro group and the N-hexyl chain would modulate its physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its binding affinity and selectivity for the different CA isoforms. Further empirical studies are required to quantify the specific inhibitory potency of this compound against hCA II, IX, and XII.

Table 1: Inhibitory Activity of Representative Benzenesulfonamides against hCA Isoforms This table presents data for the general class of benzenesulfonamides to illustrate their typical inhibitory potential, as specific data for this compound is not available.

| Isoform | Inhibition Constant (Kᵢ) Range | Reference |

|---|---|---|

| hCA II | 30.1 - 755 nM | nih.govacs.org |

| hCA IX | 1.5 - 38.9 nM | nih.govacs.org |

| hCA XII | 0.8 - 12.4 nM | nih.govacs.org |

Note: The presented ranges are from studies on various benzenesulfonamide derivatives and may not be representative of this compound itself.

The folate biosynthesis pathway is a critical target for antimicrobial and anticancer therapies. While sulfonamides are primarily known as inhibitors of dihydropteroate (B1496061) synthase (DHPS), their interaction with dihydrofolate reductase (DHFR) is more complex. cnr.itnih.govresearchgate.netresearchgate.netnih.gov

Generally, sulfonamides themselves are not direct competitive inhibitors of DHFR. nih.gov Instead, their mechanism of action is centered on the inhibition of DHPS, which leads to a depletion of dihydrofolate (DHF), the substrate for DHFR. nih.govresearchgate.net However, there is evidence to suggest that precursors and analogs of sulfonamide-containing compounds can exhibit inhibitory activity against DHFR. nih.gov For instance, the diamino derivatives that are precursors to sulfa-dihydropteroate compounds have been identified as DHFR inhibitors. nih.gov

The Na-K-Cl cotransporter 1 (NKCC1) is a membrane protein that plays a crucial role in regulating ion transport, cell volume, and fluid balance in various tissues. nih.gov Research has indicated that this compound demonstrates a moderate level of inhibitory activity against NKCC1. In vitro assays have shown this inhibition at concentrations of 10 μM and 100 μM. This suggests that the compound has the potential to be utilized in conditions that are characterized by altered chloride ion homeostasis.

The malaria parasite Plasmodium falciparum is a key target for many antimicrobial agents. Sulfonamides, as a class, are known to inhibit the growth of P. falciparum by targeting its dihydropteroate synthetase (PfDHPS), an enzyme essential for folate biosynthesis in the parasite. rsc.org This inhibition disrupts the parasite's ability to produce nucleic acids, thereby halting its proliferation. rsc.org

More specifically, derivatives of 4-nitrobenzenesulfonamide (B188996) have been investigated for their antiplasmodial properties. For example, certain sulfonamide-based pyrimidine (B1678525) derivatives have demonstrated strong antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. rsc.orgnih.gov Some of these compounds have shown inhibitory effects against other parasitic enzymes as well, such as the cysteine proteases falcipain-2 and falcipain-3. rsc.orgnih.gov

While direct studies on this compound's effect on P. falciparum targets like PfCRT (Chloroquine Resistance Transporter) and PfDHFR-TS (Dihydrofolate Reductase-Thymidylate Synthase) are limited, the established activity of sulfonamides against this parasite suggests that it could be a promising candidate for further investigation as an antimalarial agent. ebi.ac.uk

Table 2: In Vitro Antimalarial Activity of Representative Sulfonamide Derivatives against P. falciparum This table illustrates the activity of related sulfonamide compounds, as specific data for this compound is not available.

| Compound Type | Target Strain | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Pyrimidine-based sulfonamide (SZ14) | 3D7 (CQ-sensitive) | 2.84 | nih.gov |

| Pyrimidine-based sulfonamide (SZ14) | W2 (CQ-resistant) | 3.12 | nih.gov |

| Pyrimidine-based sulfonamide (SZ9) | 3D7 (CQ-sensitive) | 3.22 | nih.gov |

Note: IC₅₀ is the half-maximal inhibitory concentration. Data is for related compounds and not this compound itself.

The primary mechanism of antimicrobial action for sulfonamides is the competitive inhibition of bacterial dihydropteroate synthase (DHPS). cnr.itresearchgate.net The structure of the sulfonamide group in compounds like this compound mimics that of para-aminobenzoic acid (PABA), which is the natural substrate for DHPS.

By binding to the active site of DHPS, this compound can competitively block the binding of PABA. This action disrupts the synthesis of dihydropteroic acid, a precursor to folic acid. As bacteria rely on their own folic acid synthesis for survival, the inhibition of this pathway leads to a bacteriostatic effect, effectively halting bacterial growth and replication. This makes the compound a candidate for further investigation as an antibacterial agent.

Receptor Agonism and Antagonism Research

In addition to enzyme inhibition, research has also explored the interaction of this compound with cellular receptors. Preliminary studies indicate that this compound may act as a selective ligand for dopamine (B1211576) D3 receptors. This interaction suggests a potential for this molecule to be explored in the context of neurological disorders where the dopamine system plays a significant role. However, further research is necessary to fully characterize the nature of this interaction, specifically to determine whether it acts as an agonist or an antagonist at the dopamine D3 receptor and to evaluate its therapeutic potential.

Human Beta-3 Adrenergic Receptor (AR) Agonist Evaluation

While direct studies evaluating this compound as a human beta-3 adrenergic receptor (AR) agonist are not extensively documented in publicly available literature, its structural class—benzenesulfonamides—is recognized for containing potent and selective agonists for this receptor. The beta-3 AR is a key target in several physiological processes and is a focus for therapeutic development in areas like overactive bladder and potentially cardiovascular diseases. ijpsr.com

Research into benzenesulfonamide derivatives has shown that modifications to the structure can yield high-affinity agonists for the beta-3 AR. These compounds often demonstrate significant selectivity for the beta-3 receptor over beta-1 and beta-2 subtypes, which is a desirable characteristic for minimizing potential side effects. The activation of the beta-3 AR is involved in a variety of cellular signaling pathways, making its agonists a subject of ongoing clinical and pharmacological research. ijpsr.comnih.gov The general activity of this class of compounds suggests that this compound may possess similar agonist properties, though specific evaluations are required for confirmation.

Modulation of Cellular Signaling Pathways

The influence of this compound on key cellular signaling pathways such as Nuclear Factor Kappa B (NF-κB) and the Interferon Stimulating Response Element (ISRE) is a critical area of investigation to understand its full biological impact.

Nuclear Factor Kappa B (NF-κB) Activation and Sustenance

Currently, there is a lack of specific research data detailing the direct effects of this compound on the activation and sustenance of the Nuclear Factor Kappa B (NF-κB) pathway. The NF-κB signaling cascade is a cornerstone of the inflammatory response, and its modulation is a target for many therapeutic agents. researchgate.netnih.gov Pharmacological interference with NF-κB activation has been explored as a potential therapeutic strategy in conditions like bacterial meningitis. nih.gov While some sulfonamide-containing compounds have been investigated for their anti-inflammatory properties, which may involve the NF-κB pathway, dedicated studies on this compound are needed to determine its specific role, if any, in modulating this pathway.

Interferon Stimulating Response Element (ISRE) Activation

Similar to the NF-κB pathway, there is no specific information available from current research on the direct activation of the Interferon Stimulating Response Element (ISRE) by this compound. The ISRE is a critical DNA sequence that mediates the transcriptional response to interferons, playing a vital role in the innate immune response to viral and other microbial infections. Activation of ISRE-mediated gene expression is a key indicator that the interferon signaling pathway is functional. Studies have utilized reporter genes like luciferase linked to ISRE sequences to monitor the activation of this pathway in response to stimuli such as interferons. However, the effect of this compound on this specific element has not been reported.

Antimicrobial Activity Research

The sulfonamide chemical class, to which this compound belongs, was among the first groups of effective chemotherapeutic agents used against bacterial infections. ijpsr.comresearchgate.net Their primary mechanism of action is the competitive inhibition of the enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria. youtube.comwikipedia.org As mammals obtain folic acid from their diet, this pathway is a selective target for antimicrobial action. youtube.com

Evaluation Against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of sulfonamides have been widely evaluated for their efficacy against a broad spectrum of bacterial pathogens, including both Gram-positive and Gram-negative strains. nih.govresearchgate.net Studies on various sulfonamide compounds have demonstrated activity against bacteria such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov The presence of an electron-withdrawing group, such as the nitro group in this compound, has been associated with increased antibacterial activity in some sulfonamide derivatives. nih.gov

| Bacterial Strain | Type | Representative MIC Range (µg/mL) for Sulfonamide Class |

| Staphylococcus aureus | Gram-Positive | 6.25 - >250 |

| Escherichia coli | Gram-Negative | 12.5 - >250 |

| Proteus mirabilis | Gram-Negative | Data not available |

| Pseudomonas aeruginosa | Gram-Negative | Generally resistant |

Note: The MIC values are representative of the broader sulfonamide class and are not specific to this compound. Data is derived from studies on various sulfonamide derivatives. researchgate.netwho.intmdpi.com

Assessment of Antifungal Efficacy

In addition to antibacterial action, certain sulfonamide derivatives have demonstrated notable antifungal properties. ijpsr.commdpi.com These compounds have been screened against various fungal pathogens, including species from the Candida genus, which are common causes of opportunistic infections. mdpi.commdpi.com For instance, studies have shown that some sulfonamide-based compounds can exhibit fungistatic or fungicidal activity against strains like Candida albicans and Candida glabrata. mdpi.com

As with its antibacterial properties, specific data on the antifungal efficacy of this compound is not detailed in the available research. The evaluation of antifungal activity typically involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). mdpi.comnih.gov The table below provides an example of how antifungal susceptibility data is typically presented.

| Fungal Strain | Representative MIC Range (µg/mL) for Sulfonamide Class |

| Candida albicans | 31.25 - >1000 |

| Candida glabrata | 0.250 - >1000 |

| Candida parapsilosis | 62.5 - >1000 |

Note: The MIC values are representative of the broader sulfonamide class and are not specific to this compound. Data is derived from studies on various sulfonamide derivatives. mdpi.commdpi.com

Hemostasis and Coagulation Parameter Modulation

Effects on Antithrombin III (AT) Activity

There is no available data from research studies on the effects of this compound on the activity of Antithrombin III.

Influence on Factor X Activity

There is no available data from research studies on the influence of this compound on the activity of Factor X.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Elucidation

Impact of N-Alkyl Chain Elongation on Biological Activity

The length and nature of the N-alkyl substituent are critical determinants of the biological activity in the sulfonamide series.

The presence of the hexyl chain on the sulfonamide nitrogen significantly influences the compound's interaction with biological targets. Compared to analogues with shorter alkyl chains, such as N-butyl-4-nitrobenzenesulfonamide, the hexyl group in N-hexyl-4-nitrobenzenesulfonamide enhances its lipophilicity. This increased lipophilicity can lead to improved membrane permeability and potentially stronger binding to hydrophobic pockets within target proteins.

Systematic SAR studies have demonstrated that the elongation of the N-alkyl chain can have a profound effect on both the potency and selectivity of sulfonamide derivatives. While a comprehensive activity profile for this compound against a wide range of targets is not extensively detailed in the public domain, the general principle holds that the optimal chain length is target-dependent. For some biological targets, increasing the chain length from butyl to hexyl may lead to a significant increase in inhibitory activity, whereas for others, it may result in a decrease or no change in potency. This highlights the importance of a tailored approach in drug design, where the alkyl chain length is optimized for a specific biological receptor or enzyme.

A theoretical study on alkylimino-substituted sulfonamides suggests that the elongation of the alkylamine chain can influence the acidity of other functional groups within the molecule, albeit to a limited extent due to the distance between them. nih.gov This subtle modulation of electronic properties could also contribute to differences in biological activity.

| Compound | N-Alkyl Chain Length | Observed/Predicted Impact on Potency | Observed/Predicted Impact on Selectivity |

|---|---|---|---|

| N-Butyl-4-nitrobenzenesulfonamide | 4 carbons | Generally lower than hexyl derivative against certain targets. | May exhibit different selectivity profile compared to the hexyl analogue. |

| This compound | 6 carbons | Potentially enhanced potency due to increased lipophilicity and better fit in hydrophobic pockets. | The hexyl chain can contribute to unique receptor selectivity. |

Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and non-polar solvents, is a crucial physicochemical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov The hexyl group in this compound imparts a significant degree of lipophilicity to the molecule. This property is often correlated with enhanced biological activity, as it facilitates the passage of the molecule through biological membranes to reach its site of action.

However, the relationship between lipophilicity and bioactivity is not always linear. Excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and non-specific toxicity. Therefore, the hexyl chain represents a balance between sufficient lipophilicity for membrane traversal and maintaining adequate solubility.

Steric factors, which relate to the size and shape of the molecule, also play a pivotal role. The hexyl group introduces a certain bulkiness to the this compound molecule. This steric hindrance can influence how the molecule fits into the binding site of a target protein. In some cases, this bulk may be advantageous, leading to a more snug and favorable interaction. In other instances, it could prevent the molecule from accessing a sterically constrained binding pocket. The enantioselectivity of some enzymes, for instance, has been shown to be determined by lipophilicity and steric factors. rsc.org

A theoretical study on alkylimino-substituted sulfonamides indicated that as the alkylamine chain elongates, the hydrophobicity of the systems increases. nih.gov This increasing hydrophobicity can be a key factor in the molecule's interaction with biological systems.

Influence of Aromatic Substituents on Activity Profiles

The substituents on the benzene (B151609) ring of the benzenesulfonamide (B165840) moiety are also critical for the pharmacological activity of this compound.

The nitro group (-NO2) at the para-position of the benzene ring is a strong electron-withdrawing group. This property significantly influences the electronic distribution within the molecule, affecting its acidity and reactivity. svedbergopen.com The presence of a nitro group can enhance the antimicrobial activity of sulfonamide derivatives. nih.govontosight.ai

The mechanism by which the nitro group contributes to the pharmacological response can be multifaceted. In some contexts, nitroaromatic compounds can undergo bioreduction to form reactive intermediates that can exert cytotoxic effects. svedbergopen.com This is a known mechanism for some nitro-containing drugs. acs.org The electron-withdrawing nature of the nitro group can also enhance the acidity of the sulfonamide N-H proton, which may be important for binding to certain biological targets.

The combination of a sulfonamide group with a nitro group can lead to potent antimicrobial agents. ontosight.ai The specific placement of the nitro group is also crucial, with the para-position often being optimal for activity in many sulfonamide series.

While this compound itself has a specific substitution pattern, the principles of SAR suggest that further modifications to the benzenesulfonamide ring could significantly alter its activity profile. For instance, the introduction of other substituents could modulate the electronic properties, lipophilicity, and steric bulk of the molecule.

The nature and position of these additional substituents would determine their impact. Electron-donating groups would have an opposite electronic effect to the nitro group, potentially reducing the acidity of the sulfonamide proton and altering binding interactions. Bulky substituents could introduce steric hindrance, affecting how the molecule fits into a target's binding site. The exploration of various substituents on the aromatic ring is a common strategy in medicinal chemistry to fine-tune the activity and selectivity of a lead compound.

Conformational Analysis and its Correlation with Biological Efficacy

The three-dimensional shape, or conformation, of this compound is a dynamic property that is crucial for its interaction with biological macromolecules. The molecule is not static; it can adopt various conformations due to the rotation around its single bonds.

Conformational analysis aims to identify the low-energy, and therefore most populated, conformations of the molecule. It is the specific conformation that the molecule adopts when it binds to its biological target that ultimately determines its efficacy. The flexibility of the hexyl chain allows it to adopt different spatial arrangements, which can be critical for fitting into a binding pocket.

Computational and Theoretical Studies in N Hexyl 4 Nitrobenzenesulfonamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. For N-hexyl-4-nitrobenzenesulfonamide, research has identified it as a ligand for the dopamine (B1211576) D3 receptor (D3R), a significant target in the central nervous system for treating various neurological disorders. Docking simulations are therefore essential for understanding the specifics of this interaction.

The process involves preparing a three-dimensional model of the target receptor, often obtained from crystallographic data such as the PDB (Protein Data Bank) entry 3PBL for the human D3R. mdpi.com A 3D model of this compound is then computationally placed into the receptor's binding site in numerous possible conformations. A scoring function is used to estimate the binding energy for each pose, with lower scores typically indicating a more favorable interaction. mdpi.com

Molecular docking simulations predict the most stable binding pose of this compound within the D3 receptor's active site. This predicted conformation reveals how the ligand orients itself to maximize favorable interactions. The simulation also yields a binding affinity score, commonly expressed in kcal/mol, which is a theoretical estimation of the binding strength. plos.org While specific, experimentally validated binding affinity values from docking studies on this compound are not prominently available in the literature, the methodology allows for a comparative analysis against other known D3R ligands. nih.gov The presence of the hexyl chain is noted to increase lipophilicity, which can contribute to stronger binding within hydrophobic pockets of the receptor.

Table 1: Illustrative Docking Data for this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Binding Mode |

| Dopamine D3 Receptor (D3R) | Data not available in cited literature | The nitrobenzene (B124822) group is expected to form pi-stacking interactions, while the sulfonamide group acts as a hydrogen bond donor/acceptor. |

Identification of Key Residues and Interaction Hotspots

A critical outcome of molecular docking is the identification of specific amino acid residues within the target's binding pocket that interact with the ligand. nih.gov For the dopamine D3 receptor, key interactions often involve a conserved aspartate residue (Asp110) in the third transmembrane domain, which typically forms a salt bridge or strong hydrogen bond with a basic nitrogen atom in the ligand. nih.gov Analysis of the docked pose of this compound would focus on identifying hydrogen bonds between the sulfonamide's oxygen or nitrogen atoms and polar residues. Furthermore, hydrophobic interactions between the hexyl group and nonpolar residues in the binding pocket are crucial for affinity and selectivity. These interaction "hotspots" are vital for understanding the structure-activity relationship (SAR) and for designing future analogs with improved potency and selectivity.

Table 2: Potential Interaction Hotspots for this compound with D3R

| Interaction Type | Ligand Moiety Involved | Potential Interacting Residues in D3R |

| Hydrogen Bonding | Sulfonamide group (-SO₂NH-) | Serine, Threonine, Asparagine, Asp110 |

| Hydrophobic Interactions | Hexyl chain (-C₆H₁₃) | Valine, Leucine, Isoleucine, Phenylalanine |

| Pi-Pi Stacking | Nitrobenzene ring | Phenylalanine, Tyrosine, Histidine |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. These calculations provide a deeper understanding of a compound's intrinsic characteristics, such as its reactivity and stability, based on its electron density.

DFT calculations are employed to analyze the electronic landscape of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, DFT can generate molecular electrostatic potential (MEP) maps. These maps visualize the electron density distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the electron-withdrawing nitro (-NO₂) and sulfonamide (-SO₂NH-) groups create significant electron-deficient areas, which are critical for receptor interaction and potential metabolic transformations.

Table 3: Theoretical Properties of this compound from DFT (Illustrative)

| Calculated Property | Significance | Illustrative Value |

| HOMO Energy | Indicates electron-donating ability | Data not available |

| LUMO Energy | Indicates electron-accepting ability | Data not available |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability | Data not available |

| Dipole Moment | Measures overall molecular polarity | Data not available |

Assessment of Molecular Stability and Conformation

The three-dimensional shape (conformation) of a molecule is critical to its biological activity. This compound has several rotatable bonds, particularly in the hexyl chain and around the sulfonamide group. DFT calculations can be used to perform a conformational analysis by calculating the relative energies of different spatial arrangements (rotamers). By identifying the lowest energy conformation, or global minimum, researchers can determine the most stable and likely bioactive shape of the molecule. This information is invaluable for refining docking studies and understanding why certain structural features lead to enhanced biological activity.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. Based on the known activity of this compound and other D3R ligands, a pharmacophore model can be constructed.

This model would typically consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, all positioned at specific distances and angles from one another. For this compound, key features would include:

An aromatic ring from the nitrobenzene moiety.

Hydrogen bond acceptors from the sulfonyl oxygens and nitro group.

A hydrogen bond donor from the sulfonamide nitrogen.

A hydrophobic feature corresponding to the hexyl chain.

Once a reliable pharmacophore model is developed and validated, it can be used as a 3D query to perform virtual screening on large databases of chemical compounds. nih.govnih.gov This process rapidly filters millions of molecules, identifying those that match the pharmacophore model and are therefore likely to bind to the dopamine D3 receptor. mdpi.comnih.gov This approach is a powerful and efficient strategy for discovering novel and structurally diverse lead compounds for further development. nih.gov

Molecular Dynamics Simulations for Conformational and Binding Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. In the context of this compound research, MD simulations offer a window into the dynamic nature of the compound and its interactions with biological targets at an atomic level. These simulations can elucidate the conformational landscape of the molecule and the intricate details of its binding to receptors, such as the dopamine D3 receptor.

The conformational flexibility of this compound, particularly the hexyl chain and the orientation of the nitrobenzenesulfonamide group, is critical to its biological activity. While experimental methods can provide a static picture of the molecule's structure, MD simulations can reveal the ensemble of conformations the molecule adopts in solution or within a binding pocket. By simulating the molecule in a virtual environment that mimics physiological conditions, researchers can observe how it folds, rotates, and flexes, providing insights into the energetically favorable shapes it can assume to interact with a receptor. Studies on similar sulfonamide-containing molecules have utilized MD simulations to understand their conformational preferences and how these relate to their activity. For instance, research on other benzenesulfonamides has shown that the torsional angles between the phenyl ring and the sulfonamide group are key determinants of their three-dimensional shape.

From a therapeutic perspective, understanding the binding dynamics of this compound to its target protein is of paramount importance. MD simulations can model the process of the ligand approaching and binding to the receptor's active site. These simulations can help identify the key amino acid residues involved in the interaction, the nature of the intermolecular forces (such as hydrogen bonds, and van der Waals forces), and the stability of the resulting ligand-receptor complex over time. peerj.com

For a compound like this compound, which is known to interact with the dopamine D3 receptor, MD simulations can be particularly insightful. Research on ligand binding to the D3 receptor has demonstrated the utility of MD in revealing the subtle conformational changes in the receptor upon ligand binding and in differentiating the binding modes of various ligands. nih.govresearchgate.netacs.org These computational studies can predict the binding affinity and residence time of a ligand, which are crucial parameters for drug efficacy.

Although specific MD simulation data for this compound is not extensively available in public literature, the established methodologies from studies on related systems provide a clear blueprint for how such investigations would be conducted. A typical MD simulation study for this compound would involve the setup of a system containing the ligand, the receptor embedded in a model cell membrane, and a solvent environment. The simulation would then be run for a sufficient duration to observe the binding event and the subsequent behavior of the complex.

The insights gained from such simulations are invaluable for the rational design of new, more potent, and selective analogs of this compound. By understanding the dynamic aspects of its conformational behavior and binding interactions, medicinal chemists can make targeted modifications to the molecule's structure to improve its pharmacological profile.

| Simulation Parameter | Typical Value/Condition | Purpose in this compound Research |

| Force Field | CHARMM, AMBER, GROMOS | To describe the potential energy and forces between atoms. |

| Water Model | TIP3P, SPC/E | To simulate the aqueous solvent environment. |

| System Size | ~50,000 - 150,000 atoms | To accommodate the receptor, lipid bilayer, solvent, and ligand. |

| Simulation Time | 100 ns - 1 µs | To capture conformational changes and binding/unbinding events. |

| Temperature | 310 K (37 °C) | To mimic human body temperature. |

| Pressure | 1 atm | To maintain constant pressure conditions. |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds | To quantify conformational stability and intermolecular interactions. |

Future Research Directions and Translational Perspectives

Optimization Strategies for Enhanced Potency, Selectivity, and Bioavailability

The development of any new therapeutic agent hinges on optimizing its pharmacological profile. For a compound like N-hexyl-4-nitrobenzenesulfonamide, future research would focus on enhancing its potency against a specific biological target, its selectivity to avoid off-target effects, and its bioavailability to ensure it reaches the site of action in the body.

Potency and Selectivity: Structure-activity relationship (SAR) studies are crucial. For instance, in the development of sulfonamide inhibitors for the NaV1.7 sodium channel, a target for pain, researchers found that modifications to the aromatic rings and the sulfonamide linker could dramatically improve potency and selectivity over other sodium channel isoforms. acs.orgacs.org For this compound, this would involve synthesizing analogs with variations in the hexyl chain (e.g., branching, cyclization, or replacement with other lipophilic groups) and modifications to the nitro-substituted benzene (B151609) ring. The acidity of the amide proton can also be critical for potency, as seen in studies of antofine and cryptopleurine (B1669640) analogues. acs.org The goal is to identify substitutions that enhance binding to the desired target while minimizing interactions with other proteins, such as cytochrome P450 enzymes, to reduce metabolic liabilities. acs.orgacs.org

Bioavailability and Pharmacokinetics: A significant challenge in sulfonamide drug development is achieving favorable pharmacokinetic properties. Lipophilicity, a property influenced by the N-hexyl group, is often a double-edged sword; while it can increase potency, it may also lead to poor metabolic stability and rapid clearance from the body. rsc.org Optimization strategies include fine-tuning the lipophilicity to a narrow, optimal range and incorporating polar groups to balance properties. acs.org For example, research on NaV1.7 inhibitors demonstrated that identifying a small range of optimal cLogD values was key to mitigating clearance issues. nih.gov Future work on this compound would involve in vitro clearance assays and in vivo pharmacokinetic studies in animal models to guide these modifications. acs.org

Design and Synthesis of Next-Generation Derivatives for Specific Preclinical Applications

The design and synthesis of new derivatives are driven by the need to target specific diseases with greater efficacy. The versatile sulfonamide scaffold allows for a multitude of chemical modifications. nih.govnih.gov

Synthesis Strategies: The synthesis of sulfonamide derivatives typically involves reacting a sulfonyl chloride (like 4-nitrobenzenesulfonyl chloride) with an appropriate amine (hexylamine in this case). nih.govontosight.ai Modern synthetic methods, including microwave-assisted synthesis, can improve reaction yields and reduce reaction times. scirp.org To create next-generation derivatives, chemists can incorporate other pharmacologically active moieties. For instance, combining the sulfonamide structure with a triazole ring has led to potent antibacterial agents. nih.gov Similarly, creating hybrid molecules by linking the sulfonamide to other scaffolds, such as pyrimidines or heterocycles, has yielded promising anticancer and antidiabetic agents, respectively. rsc.orgnih.gov

Target-Specific Design: The design of new derivatives would be guided by the intended preclinical application.

Anticancer Agents: Sulfonamides have been investigated as anticancer agents targeting enzymes like carbonic anhydrase or kinases such as focal adhesion kinase (FAK). ajchem-b.comnih.gov Derivatives of this compound could be designed to fit the active site of such enzymes.

Antimicrobial Agents: The classic mechanism of sulfonamides is the inhibition of dihydropteroate (B1496061) synthase in bacteria. ontosight.aiijpsjournal.com New derivatives could be designed to overcome common resistance mechanisms. nih.gov

CNS Disorders: The sulfonamide scaffold is also being explored for diseases of the central nervous system (CNS). nih.gov Modifications to improve blood-brain barrier penetration would be a key design consideration for this application.

Integration into Preclinical Disease Models for Efficacy Assessment

Once optimized derivatives with promising in vitro activity are developed, they must be evaluated in relevant preclinical disease models to assess their in vivo efficacy.

Model Selection: The choice of preclinical model depends on the therapeutic target. For example, if derivatives show potent activity as NaV1.7 inhibitors, they would be tested in animal models of pain, such as the histamine-induced scratch test in mice. nih.gov If designed as anticancer agents, they would be evaluated in xenograft models where human cancer cell lines are implanted into immunocompromised mice. nih.gov For potential antidiabetic sulfonamides, models assessing glucose uptake and enzyme inhibition would be appropriate. rsc.orgrsc.org

Efficacy Endpoints: The assessment in these models involves measuring specific outcomes. In an anticancer study, this would include tumor growth inhibition and apoptosis induction. nih.gov In a pain model, it would be the reversal of pain-related behaviors. nih.gov For antitubercular agents, efficacy is determined by the reduction of bacterial load in infected animals. nih.gov These studies are essential to establish a proof-of-concept before any consideration for clinical development.

Addressing Research Challenges and Identifying Emerging Opportunities in Sulfonamide Chemistry

The field of sulfonamide chemistry, while mature, continues to present both challenges and opportunities.

Challenges:

Drug Resistance: A major challenge, particularly in the antimicrobial field, is the emergence of drug-resistant pathogens. tandfonline.comnih.gov Overcoming this requires the design of novel sulfonamides that can evade these resistance mechanisms. nih.gov

Selectivity and Off-Target Effects: Achieving high selectivity remains a hurdle. Many sulfonamides interact with multiple biological targets, which can lead to unwanted side effects. For instance, potent inhibition of CYP2C9 is a common liability that needs to be engineered out of new drug candidates. acs.orgacs.org

Pharmacokinetics: As mentioned, balancing potency with good pharmacokinetic properties like oral bioavailability and metabolic stability is a persistent challenge. rsc.org

Emerging Opportunities:

New Therapeutic Targets: The versatility of the sulfonamide scaffold means it can be adapted to new and emerging biological targets. nih.govresearchgate.net As our understanding of disease biology grows, so do the opportunities for applying sulfonamide chemistry, for example, in targeting protein-protein interactions. nih.gov

Multitarget Agents: There is growing interest in designing single molecules that can hit multiple targets, which could be beneficial for complex diseases like cancer or diabetes. rsc.orgrsc.org The modular nature of sulfonamide synthesis is well-suited for creating such multifunctional drugs. rsc.org

Chemical Biology Probes: Beyond therapeutics, sulfonamide derivatives can be valuable tools as chemical probes to study the function of enzymes and other proteins, helping to unravel complex biological pathways.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing N-hexyl-4-nitrobenzenesulfonamide, and what key reaction parameters influence yield?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution, where 4-nitrobenzenesulfonyl chloride reacts with hexylamine in a polar aprotic solvent (e.g., DMF or THF). Key parameters include:

- Stoichiometry : A 1:1.2 molar ratio of sulfonyl chloride to amine ensures complete conversion.

- Base : Use of a mild base (e.g., triethylamine or NaH) to neutralize HCl byproducts .

- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.

- Workup : Precipitation in ice water followed by recrystallization improves purity.

For analogous sulfonamide syntheses, see methods in .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the hexyl chain and nitro/sulfonamide groups. The nitro group deshields adjacent aromatic protons (~8.3 ppm).

- IR Spectroscopy : Key peaks include S=O (1350–1150 cm⁻¹) and NO₂ (1520–1350 cm⁻¹).

- X-ray Crystallography : For structural validation, use SHELX software (SHELXL for refinement) to resolve bond lengths/angles and validate via tools like PLATON .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Keep in sealed containers at 2–8°C, away from oxidizing agents .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

Q. What are the typical functional group transformations possible with this compound, and what reagents are commonly employed?

- Methodological Answer :

- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or Sn/HCl reduces the nitro group to an amine.

- Sulfonamide Alkylation : React with alkyl halides under basic conditions (e.g., NaH in DMF) .

- Electrophilic Substitution : Nitration or halogenation at the aromatic ring (requires directing group analysis).

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data refinement for this compound using software like SHELXL?

- Methodological Answer :

- Twinning Analysis : Use SHELXL’s TWIN command to model twinned crystals. Validate with R-factor convergence.

- Disorder Modeling : Apply PART and SUMP restraints for disordered hexyl chains.

- Validation Tools : Cross-check with CHECKCIF (for geometry) and ADDSYM (for missed symmetry) .

Q. What strategies are effective in optimizing the reaction conditions for introducing the hexyl group in this compound synthesis?

- Methodological Answer :

- Phase-Transfer Catalysis : Use tetrabutylammonium bromide to enhance amine reactivity in biphasic systems.

- Protection/Deprotection : Temporarily protect the nitro group (e.g., as a benzyl ether) to prevent side reactions.

- DOE (Design of Experiments) : Vary solvent, temperature, and base to identify optimal conditions via response surface methodology .

Q. How can researchers analyze and resolve contradictions in reaction yield data when synthesizing this compound under varying conditions?

- Methodological Answer :

- Statistical Analysis : Apply ANOVA to identify significant factors (e.g., solvent polarity, base strength).

- Replicate Studies : Conduct triplicate runs to assess reproducibility.

- Hypothesis Testing : Use t-tests to compare yields from divergent conditions (e.g., room temperature vs. reflux) .

Q. What methodologies are employed to determine the biological activity of this compound derivatives, and how can assay variability be minimized?

- Methodological Answer :

- In Vitro Assays : Screen for antimicrobial activity via broth microdilution (MIC values) or enzyme inhibition (IC₅₀) assays.

- Controls : Include positive (e.g., ampicillin) and negative (DMSO solvent) controls.

- Data Normalization : Express activity relative to internal standards to reduce plate-to-plate variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.